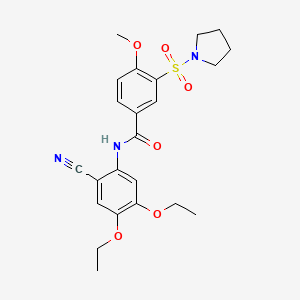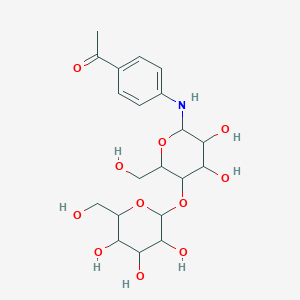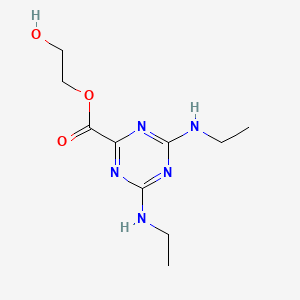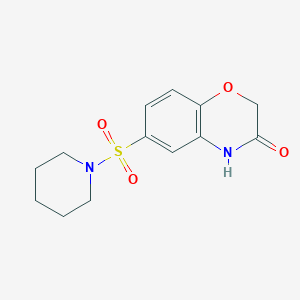
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
Descripción general
Descripción
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. This compound has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide targets the JAK family of enzymes, which play a critical role in the signaling pathways of cytokines involved in inflammation and immune responses. By inhibiting JAK enzymes, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can effectively reduce the production of pro-inflammatory cytokines and prevent tissue damage. N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to selectively inhibit JAK3, which is predominantly expressed in immune cells and plays a crucial role in the development and function of T cells.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to effectively reduce inflammation and prevent tissue damage in various animal models of autoimmune diseases. In clinical trials, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis. N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK3. However, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can have off-target effects on other JAK family members, which can complicate the interpretation of experimental results.
Direcciones Futuras
For research on N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide include investigating its efficacy in other autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Additionally, further studies are needed to better understand the long-term safety and potential side effects of N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide. Finally, the development of more potent and selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
Aplicaciones Científicas De Investigación
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has been shown to effectively reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-4-31-20-12-17(15-24)18(14-21(20)32-5-2)25-23(27)16-8-9-19(30-3)22(13-16)33(28,29)26-10-6-7-11-26/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWNQXAAYSBBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(butylthio)-9,10-dioxo-N-[4-(trifluoromethoxy)phenyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4303519.png)

![3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B4303548.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4303582.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)
![N-(2-cyano-4,5-diethoxyphenyl)-3-{[(2-cyano-4,5-diethoxyphenyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B4303598.png)

![1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol](/img/structure/B4303607.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303614.png)
![1-[(6-bromo-2-naphthyl)oxy]-3-[4-(4-ethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4303622.png)

